

Technical Guide: Spectroscopic Analysis of 1-(5-Bromopyridin-3-yl)-N-methylmethanamine

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Compound of Interest

Compound Name: 1-(5-Bromopyridin-3-yl)-N-methylmethanamine

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the predicted spectroscopic data (NMR, IR, MS) for **1-(5-Bromopyridin-3-yl)-N-methylmethanamine**, alongside generalized experimental protocols for data acquisition. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted data to serve as a reference for researchers.

Compound Overview

- Compound Name: **1-(5-Bromopyridin-3-yl)-N-methylmethanamine**
- CAS Number: 73335-64-5
- Molecular Formula: C₇H₉BrN₂
- Molecular Weight: 201.06 g/mol
- Structure:

/ \ / C---C---C---N---C / H H

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-(5-Bromopyridin-3-yl)-N-methylmethanamine**. These values were generated using computational models and should be considered as estimates.

Table 1: Predicted ^1H NMR Data

Solvent: CDCl_3 , Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.45	d	1H	Pyridine-H2
8.40	d	1H	Pyridine-H6
7.70	t	1H	Pyridine-H4
3.65	s	2H	$-\text{CH}_2\text{-N}$
2.40	s	3H	N-CH_3
1.50 (broad)	s	1H	N-H

Table 2: Predicted ^{13}C NMR Data

Solvent: CDCl_3 , Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
150.5	Pyridine-C6
148.0	Pyridine-C2
138.0	Pyridine-C4
135.0	Pyridine-C3
121.0	Pyridine-C5 (C-Br)
55.0	$-\text{CH}_2\text{-N}$
35.0	N-CH_3

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Medium	N-H stretch (secondary amine)
2950 - 3100	Medium	C-H stretch (aromatic)
2800 - 2900	Medium	C-H stretch (aliphatic)
1550 - 1600	Strong	C=N, C=C stretch (pyridine ring)
1400 - 1450	Medium	C-H bend (aliphatic)
1000 - 1100	Strong	C-N stretch
600 - 800	Strong	C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electrospray (ESI+)

m/z	Relative Intensity (%)	Assignment
201.00	95	[M+H] ⁺ (⁷⁹ Br isotope)
203.00	100	[M+H] ⁺ (⁸¹ Br isotope)
121.05	40	[M - Br] ⁺ Fragment
107.07	30	[M - Br - CH ₂ NH] ⁺ Fragment

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for small organic molecules like **1-(5-Bromopyridin-3-yl)-N-methylmethanamine**.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- ^1H NMR Acquisition:
 - Set the appropriate spectral width (e.g., -2 to 12 ppm).
 - Use a 90° pulse angle.
 - Set the relaxation delay (D1) to at least 1 second (or 5 times the longest T1 for quantitative analysis).
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
- ^{13}C NMR Acquisition:
 - Set the appropriate spectral width (e.g., 0 to 200 ppm).
 - Use a proton-decoupled pulse sequence.
 - Set the relaxation delay (D1) to 2-5 seconds to ensure relaxation of quaternary carbons.
 - Acquire a larger number of scans due to the low natural abundance of ^{13}C (typically 1024 or more).
- Data Processing:

- Apply a Fourier transform to the Free Induction Decay (FID).
- Phase the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the peaks in the ^1H NMR spectrum.

3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid or liquid sample directly onto the crystal surface.
 - For solid samples, apply pressure using the ATR press to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO_2 , H_2O).
 - Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing:
 - The software automatically performs a background subtraction.
 - The resulting spectrum is typically displayed in terms of transmittance or absorbance.

3.3 Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation:

- Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a volatile solvent compatible with ESI, such as methanol or acetonitrile.[1]
- A small amount of an acid (e.g., 0.1% formic acid) is often added to promote protonation for positive ion mode analysis.[1]
- Filter the sample solution if any particulate matter is present to avoid clogging the instrument.[1]

• Instrument Setup:

- Set the ESI source parameters, including the capillary voltage, nebulizing gas flow rate, and drying gas temperature. These parameters are optimized for the specific analyte and solvent system.
- Calibrate the mass analyzer using a known calibration standard.

• Data Acquisition:

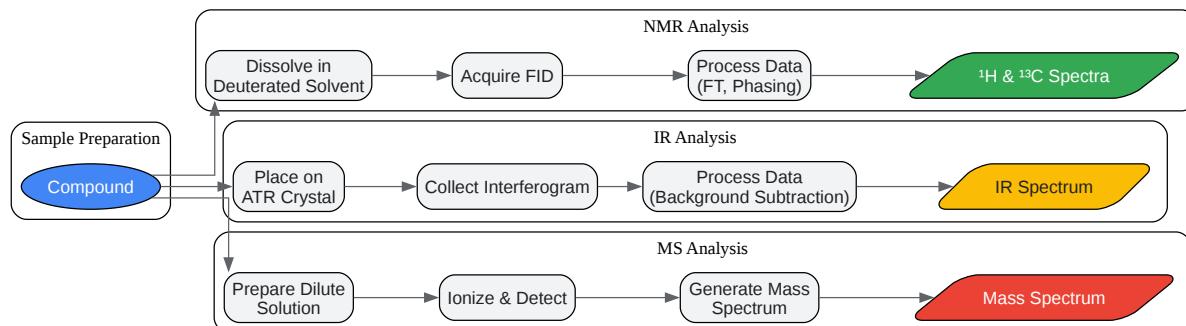
- Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
- Acquire the mass spectrum over a desired m/z range (e.g., 50-500 Da). Data is typically acquired for a few minutes to obtain an averaged spectrum.

• Data Analysis:

- Identify the molecular ion peak ($[M+H]^+$ in positive mode). For this compound, expect to see two major peaks for the molecular ion due to the isotopic distribution of bromine (^{79}Br and ^{81}Br , in an approximate 1:1 ratio).
- Analyze any significant fragment ions to aid in structural elucidation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule.



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Caption: General workflow for spectroscopic analysis of an organic compound.

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References

- 1. reddit.com [reddit.com]
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